Cas no 40144-12-5 (Se-(p-Nitrobenzyl)-6-selenoinosine)

Se-(p-Nitrobenzyl)-6-selenoinosine 化学的及び物理的性質
名前と識別子
-
- 2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol
- 4'-NITROBENZOYL-6-SELENOINOSINE
- 6-(p-Nitrobenzyl)selenopurine riboside
- p-nitrobenzyl-6-selenopurine riboside
- Se-(p-Nitrobenzyl)-6-selenoinosine
- FT-0731136
- Se-(p-Nitrobenzyl)-6-selenoinosine, >=95%
- DTXSID80305348
- Se-(p-nitrobenzyl)-6-seleno-inosine
- NSC-170362
- NSC170362
- 40144-12-5
-
- インチ: InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
- InChIKey: XCNANXPIYMOXKW-UHFFFAOYSA-N
- ほほえんだ: O=[N+](C1C=CC(C[Se]C2=NC=NC3N(C4OC(CO)C(O)C4O)C=NC2=3)=CC=1)[O-]
計算された属性
- せいみつぶんしりょう: 467.03400
- どういたいしつりょう: 467.03441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 159Ų
じっけんとくせい
- PSA: 159.34000
- LogP: -0.33470
Se-(p-Nitrobenzyl)-6-selenoinosine セキュリティ情報
- 危険物輸送番号:UN 3283 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-50/53-33-23/25
- セキュリティの説明: S22; S36/37/39; S45
-
危険物標識:
- リスク用語:R23/24/25
Se-(p-Nitrobenzyl)-6-selenoinosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N211545-0.5mg |
4'-Nitrobenzoyl-6-selenoinosine |
40144-12-5 | 0.5mg |
$ 85.00 | 2022-06-03 | ||
TRC | N211545-1mg |
4'-Nitrobenzoyl-6-selenoinosine |
40144-12-5 | 1mg |
$ 140.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02364-5mg |
Inosine,6-Se-[(4-nitrophenyl)methyl]-6-seleno- (9CI) |
40144-12-5 | 5mg |
¥348.0 | 2021-09-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222303-2 mg |
Se-(p-Nitrobenzyl)-6-selenoinosine, |
40144-12-5 | 2mg |
¥639.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222303-2mg |
Se-(p-Nitrobenzyl)-6-selenoinosine, |
40144-12-5 | 2mg |
¥639.00 | 2023-09-05 | ||
A2B Chem LLC | AF72207-10mg |
SE-(P-NITROBENZYL)-6-SELENO-INOSINE |
40144-12-5 | As reported | 10mg |
$1204.00 | 2023-12-30 | |
A2B Chem LLC | AF72207-5mg |
SE-(P-NITROBENZYL)-6-SELENO-INOSINE |
40144-12-5 | As reported | 5mg |
$863.00 | 2023-12-30 | |
TRC | N211545-2.5mg |
4'-Nitrobenzoyl-6-selenoinosine |
40144-12-5 | 2.5mg |
$ 275.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222303A-10mg |
Se-(p-Nitrobenzyl)-6-selenoinosine, |
40144-12-5 | 10mg |
¥1971.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222303A-10 mg |
Se-(p-Nitrobenzyl)-6-selenoinosine, |
40144-12-5 | 10mg |
¥1,971.00 | 2023-07-10 |
Se-(p-Nitrobenzyl)-6-selenoinosine 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
Se-(p-Nitrobenzyl)-6-selenoinosineに関する追加情報
Se-(p-Nitrobenzyl)-6-selenoinosine: A Comprehensive Overview
Se-(p-Nitrobenzyl)-6-selenoinosine, identified by the CAS registry number 40144-12-5, is a unique organic compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a selenium-containing derivative of inosine, a nucleoside that plays a critical role in various biological processes. The presence of the selenium atom and the p-nitrobenzyl group introduces distinctive chemical properties, making it a subject of interest for both academic research and potential therapeutic applications.
The structural elucidation of Se-(p-Nitrobenzyl)-6-selenoinosine reveals a complex arrangement of functional groups. The p-nitrobenzyl moiety, attached to the selenium atom, contributes to the compound's reactivity and stability. Recent studies have highlighted its potential as an antioxidant agent, particularly in mitigating oxidative stress-induced cellular damage. This property is attributed to the selenium atom's ability to act as a redox-active center, facilitating electron transfer processes that neutralize reactive oxygen species (ROS).
One of the most promising areas of research involving CAS No. 40144-12-5 is its application in anticancer therapy. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism underlying this activity involves the induction of apoptosis through modulation of key signaling pathways, including those involving Bcl-2 family proteins and caspases.
In addition to its anticancer properties, Se-(p-Nitrobenzyl)-6-selenoinosine has also been investigated for its antiviral capabilities. Recent findings indicate that it possesses potent inhibitory activity against several enveloped viruses, such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). This antiviral effect is thought to be mediated through interference with viral entry into host cells, a process that may involve the compound's ability to disrupt lipid bilayers.
The synthesis of CAS No. 40144-12-5 involves a multi-step process that combines organic synthesis techniques with bioconjugation strategies. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring the compound's suitability for both in vitro and in vivo studies. The development of scalable synthetic methods has further enhanced its potential for large-scale production, paving the way for future clinical trials.
From an analytical standpoint, advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These analyses have provided valuable insights into its molecular interactions and pharmacokinetic properties, which are crucial for understanding its behavior within biological systems.
In terms of pharmacokinetics, studies have shown that Se-(p-Nitrobenzyl)-6-selenoinosine exhibits favorable absorption profiles when administered orally or intravenously. Its bioavailability is influenced by factors such as hepatic metabolism and renal excretion, which are currently under investigation to optimize dosing regimens for therapeutic applications.
The safety profile of CAS No. 40144-12-5 has been evaluated through acute and chronic toxicity studies in animal models. Results indicate that it possesses a relatively low toxicity profile at therapeutic doses, with no significant adverse effects observed on major organ systems. However, further long-term studies are required to fully assess its safety for human use.
In conclusion, Se-(p-Nitrobenzyl)-6-selenoinosine, with its unique chemical structure and diverse biological activities, represents a promising candidate for advancing drug development in oncology and virology. As research continues to uncover its full potential, this compound stands at the forefront of innovative therapeutic strategies aimed at addressing some of the most challenging diseases facing humanity today.
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